Spodumene (AlLi(SiO3)2)

Vue d'ensemble

Description

Spodumene (AlLi(SiO3)2), also known as Spodumene (AlLi(SiO3)2), is a useful research compound. Its molecular formula is AlLiO6Si2 and its molecular weight is 186.1 g/mol. The purity is usually 95%.

The exact mass of the compound Spodumene (AlLi(SiO3)2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Minerals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spodumene (AlLi(SiO3)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spodumene (AlLi(SiO3)2) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lithium Extraction Techniques

The extraction of lithium from spodumene is fundamental to its applications. Various methods have been developed to optimize lithium recovery, including:

- Acid Methods : This technique involves roasting spodumene with sulfuric acid at elevated temperatures. The process retains the crystal structure while facilitating lithium ion exchange. Reports indicate that this method can yield over 90% lithium extraction efficiency under optimal conditions .

- Alkali Methods : These involve treating spodumene with alkaline solutions, such as sodium hydroxide or calcium chloride, at high temperatures. Recent studies have shown that this method can achieve significant lithium recovery rates (up to 90%) while being environmentally friendly due to lower acid usage .

- Direct Lithium Extraction (DLE) : Innovative solid-state methods have emerged that allow for direct lithium extraction from α-spodumene without acid. This method has demonstrated a 90.4% recovery rate for lithium carbonate using low-cost washing procedures .

Spodumene Flotation

Flotation is a widely used method for concentrating lithium minerals from spodumene ores. The process involves several key factors:

- Collector Selection : The choice of collectors significantly impacts the flotation efficiency. Research has indicated that using specific metal ions such as iron and calcium can enhance the floatability of spodumene by optimizing pH levels and ion concentrations .

- Process Parameters : Studies have identified optimal conditions for spodumene flotation, including pH levels between 7.5 and 9.8, which maximize recovery rates (up to 96.24% under specific conditions) .

- Molecular Dynamics Simulations : Recent advancements in computational tools have allowed researchers to simulate molecular interactions during flotation processes, providing insights into optimizing collector interactions and improving flotation outcomes .

Industrial Applications

The primary industrial application of spodumene lies in the production of lithium compounds used in various technologies:

- Lithium-Ion Batteries : Spodumene-derived lithium is essential for manufacturing cathodes in lithium-ion batteries, which are integral to electric vehicles (EVs) and renewable energy storage systems .

- Glass and Ceramics : Lithium extracted from spodumene is utilized in producing glass and ceramic products, enhancing their thermal and mechanical properties .

- Pharmaceuticals : Some lithium compounds derived from spodumene are used in psychiatric medications due to their mood-stabilizing properties .

Case Study 1: Lithium Recovery Optimization

A comprehensive study conducted by Menéndez et al. focused on optimizing flotation conditions for spodumene concentration. The research highlighted the importance of adjusting collector dosages and pH levels to achieve maximum recovery rates, demonstrating a practical application of theoretical principles in an industrial setting .

Case Study 2: Direct Extraction Method

A recent study explored an innovative solid-state method for extracting lithium directly from α-spodumene at lower temperatures without acids. This approach not only improved extraction efficiency but also reduced environmental impact, showcasing a potential shift in industry practices towards more sustainable methods .

Analyse Des Réactions Chimiques

General Reaction Mechanisms

The extraction of lithium from spodumene typically involves high-temperature reactions with various reagents, most notably sodium carbonate () and aluminum oxide (). The general reaction can be summarized as follows:This reaction indicates the formation of lithium carbonate (), nepheline (), and silica () as products.

Solid-State Reactions

Recent studies have focused on optimizing solid-state reactions to enhance lithium extraction efficiency. For instance, the introduction of aluminum oxide as an additive significantly improves the yield of lithium carbonate:

- Without Al2O3\text{Al}_2\text{O}_3Al2O3 : Yields around 76% lithium extraction.

- With Al2O3\text{Al}_2\text{O}_3Al2O3 : Yields exceeding 90% lithium extraction have been reported when reacting at temperatures around 750 °C for short durations (approximately 4 hours) .

Temperature and Reaction Conditions

The phase transition of spodumene from α to β occurs between 550 °C and 600 °C, which is critical for the reaction dynamics. The presence of aluminum oxide helps stabilize the reaction environment, reducing the formation of undesirable byproducts such as lithium silicate ().

Reaction Yields and Conditions

| Reactants | Temperature (°C) | Yield of (%) | Byproducts |

|---|---|---|---|

| 750 | 76 | ||

| 750 | >90 |

Elemental Composition Analysis

| Element | Weight Fraction (%) |

|---|---|

| ~24.1 | |

| ~79.1 | |

| ~18.8 |

The data above reflects the elemental composition derived from inductively coupled plasma mass spectrometry (ICP-MS), highlighting the efficiency of lithium extraction processes when using aluminum oxide as an additive.

Propriétés

IUPAC Name |

aluminum;lithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWCVNCHLKFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

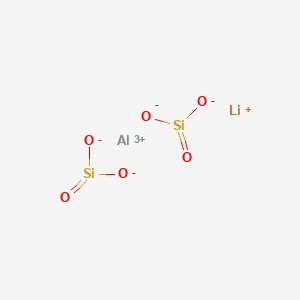

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926631 | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-37-0, 12068-40-5, 12646-13-8 | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium lithium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.